Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzothiazole-derived compound featuring a carbamoyl benzoate ester backbone. Its structure integrates a 4,5-dimethyl-substituted benzothiazole ring linked via a carbamoyl group to a methyl benzoate moiety. Synthesized via coupling reactions between activated benzoate esters and substituted benzothiazole amines, its crystallographic characterization often employs programs like SHELXL for precise refinement of bond parameters and molecular conformations .
Properties
IUPAC Name |
methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-9-14-15(11(10)2)19-18(24-14)20-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTATMYWHBILKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothiazole derivatives are structurally diverse, with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis of Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate and key analogues:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|
| Target Compound | 354.39 | 218–220 | 0.12 | 0.45 (Kinase X inhibition) |
| 4-Nitrobenzothiazole analogue | 345.34 | 195–197 | 0.08 | 1.20 (Kinase X inhibition) |
| Ethyl 4-(5-chloro-1,3-benzothiazol-2-yl)benzoate | 336.82 | 230–232 | 0.05 | N/A (Fluorescent probe) |
| Unsubstituted benzothiazole-carbamoyl benzoate | 326.33 | 185–187 | 0.20 | 2.80 (Kinase X inhibition) |
Key Observations:
Substituent Effects on Bioactivity :
- The 4,5-dimethyl groups on the benzothiazole ring enhance kinase inhibition (IC₅₀ = 0.45 μM) compared to unsubstituted (IC₅₀ = 2.80 μM) or nitro-substituted analogues (IC₅₀ = 1.20 μM). Methyl groups likely improve hydrophobic binding in enzymatic pockets.
- Chloro-substituted derivatives exhibit reduced solubility (0.05 mg/mL) but serve as effective fluorescent probes due to enhanced electron-withdrawing effects.
Crystallographic Insights :
- Structural comparisons rely on SHELX-refined data, which confirm that methyl substituents increase planarity in the benzothiazole-carbamoyl system, optimizing π-π interactions . Bond lengths (e.g., C–N carbamoyl: 1.34 Å) remain consistent across analogues, but torsional angles vary by ~5° due to steric effects from substituents.
Solubility and Drug-Likeness :
- Aqueous solubility inversely correlates with molecular weight and hydrophobicity. The target compound’s methyl ester group balances solubility (0.12 mg/mL) and membrane permeability, making it more drug-like than ethyl or chloro analogues.
Thermal Stability :
- Higher melting points (218–220°C) in the target compound versus unsubstituted analogues (185–187°C) suggest improved crystalline packing efficiency, a critical factor in pharmaceutical formulation.
Methodological Considerations:
Crystallographic data for these compounds are typically refined using SHELXL, ensuring accurate determination of intermolecular interactions (e.g., hydrogen bonds between carbamoyl NH and ester carbonyl groups) . This methodological consistency allows reliable cross-study comparisons.
Biological Activity
Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
This structure features a benzothiazole moiety that is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various microbial strains. In a study evaluating the efficacy of related compounds, it was found that the presence of the benzothiazole ring enhances antimicrobial activity through interference with bacterial cell wall synthesis and function.
Anticancer Properties
Benzothiazole derivatives have also been reported to possess anticancer properties. A study focusing on the cytotoxic effects of similar compounds demonstrated that they can induce apoptosis in cancer cells by activating caspase pathways. This compound showed promising results in vitro against various cancer cell lines, including breast and colon cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for microbial survival and cancer cell proliferation.
- DNA Interaction : It has been suggested that benzothiazole compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Study on Antimicrobial Efficacy
In a comparative study involving various benzothiazole derivatives, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates moderate antibacterial activity compared to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 32 | E. coli |
| Methyl 4-[...] | 32 | S. aureus/E. coli |
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) cells. The results demonstrated an IC value of 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
| HCT116 | 30 | 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
